3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde
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Overview
Description
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is a chemical compound with the molecular formula C11H12BrNO3S It is a derivative of benzaldehyde, featuring bromine, tert-butylsulfanyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-tert-butylsulfanyl-5-nitro-benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Reduction: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzylamine.
Oxidation: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde depends on its functional groups:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Reduction and Oxidation: The nitro and aldehyde groups can undergo redox reactions, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-tert-butylsulfanylbenzaldehyde: Lacks the nitro group, making it less reactive in certain redox reactions.
3-Bromo-5-nitrobenzaldehyde: Lacks the tert-butylsulfanyl group, affecting its steric and electronic properties.
2-tert-Butylsulfanyl-5-nitrobenzaldehyde: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1326714-52-6 |
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Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
3-bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12BrNO3S/c1-11(2,3)17-10-7(6-14)4-8(13(15)16)5-9(10)12/h4-6H,1-3H3 |
InChI Key |
DDMRZQUEDIDMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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